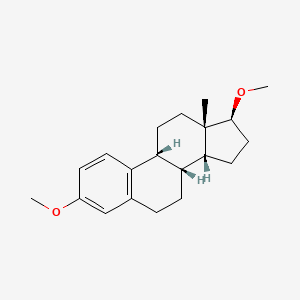(+)-cis-anti-N2-BPDE-dG
CAS No.:
Cat. No.: VC17977947
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H28O2 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | (8R,9R,13S,14R,17S)-3,17-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C20H28O2/c1-20-11-10-16-15-7-5-14(21-2)12-13(15)4-6-17(16)18(20)8-9-19(20)22-3/h5,7,12,16-19H,4,6,8-11H2,1-3H3/t16-,17+,18+,19-,20-/m0/s1 |
| Standard InChI Key | UJVDXOJUUSHVJY-MDMHHNQBSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC)CCC4=C3C=CC(=C4)OC |
| Canonical SMILES | CC12CCC3C(C1CCC2OC)CCC4=C3C=CC(=C4)OC |
Introduction
Chemical Identity and Formation Pathways
(+)-cis-anti-N2-BPDE-dG (C30H27N5O7, molecular weight 569.56) is one of eight possible stereoisomeric adducts resulting from the reaction of (±)-anti-BPDE with DNA . Benzo[a]pyrene (BaP), a ubiquitous environmental carcinogen found in tobacco smoke, grilled meats, and vehicle exhaust, undergoes cytochrome P450-mediated oxidation to form (±)-anti-BPDE, which subsequently reacts with the exocyclic amino group of deoxyguanosine . This electrophilic attack occurs preferentially at the N2 position, generating adducts that distort DNA helix geometry. Among these, the (+)-cis-anti configuration is less abundant than its trans counterparts but exhibits distinct biological persistence due to steric and electronic factors .
The metabolic activation of BaP involves epoxidation at the 7,8-positions, followed by hydrolysis to form the 7,8-diol-9,10-epoxide (BPDE). The stereochemistry of this epoxide determines the adduct’s conformation: (+)-cis-anti-N2-BPDE-dG arises from cis addition of the C10 hydroxyl group relative to the epoxide oxygen, leading to a base-displaced intercalative structure . This conformation places the pyrenyl residue in the major groove, creating significant helical distortion that impedes DNA replication and repair .
Structural and Conformational Characteristics
The molecular structure of (+)-cis-anti-N2-BPDE-dG features a bulky benzo[a]pyrene moiety covalently linked to the N2 of deoxyguanosine via a tetracyclic ether bridge . X-ray crystallography and computational modeling reveal that the cis configuration induces a 38° rotation of the modified guanine base, displacing it from the helical stack and causing local unwinding of the DNA duplex . This base-displaced intercalation contrasts with the minor groove-binding trans adducts, which induce less severe helical perturbations .
Key structural distinctions include:
-
Stereochemical orientation: The cis adduct’s pyrenyl group projects into the major groove, whereas trans adducts occupy the minor groove .
-
Hydrogen bonding: The cis configuration disrupts Watson-Crick base pairing, leading to non-canonical interactions with adjacent cytosines .
-
Solvent exposure: The intercalated pyrenyl residue in cis adducts is partially shielded from aqueous solvent, reducing its susceptibility to enzymatic repair .
These structural features correlate with the adduct’s mutagenic potential. For instance, molecular dynamics simulations show that (+)-cis-anti-N2-BPDE-dG stabilizes mispairing with adenine during replication, favoring G→T transversions—a mutation signature commonly observed in smoking-associated lung cancers .
Repair Dynamics and Biological Persistence
The repair efficiency of (+)-cis-anti-N2-BPDE-dG is markedly lower than that of trans adducts. In mouse skin models, 32P-postlabeling assays demonstrated that cis adducts persist at 40% of initial levels 14 days post-exposure, compared to <10% for trans isomers . This disparity arises from conformational differences: nucleotide excision repair (NER) enzymes recognize helical distortions more readily in trans adducts, whereas the base-displaced cis adducts evade detection due to their altered geometry .
Fluorescence line narrowing (FLN) spectroscopy further revealed that cis adducts adopt a mix of "external" and "base-stacked" conformations. Early repair phases (2–8 hours post-exposure) preferentially remove external adducts, leaving behind the more stable base-stacked forms . This conformational heterogeneity complicates repair, as evidenced by in vitro studies showing that NER efficiency drops by 70% for cis versus trans adducts in human cell extracts .
Genomic Distribution and Sequence Context
High-throughput sequencing (Damage-seq) has mapped the genome-wide distribution of (+)-cis-anti-N2-BPDE-dG in human bronchial epithelial cells (BEAS-2B). Key findings include:
| Genomic Feature | Relative Adduct Level (Cell vs. Naked DNA) | Correlation Coefficient (R) |
|---|---|---|
| GC-rich regions | Depleted | -0.8 |
| H3K27me3 domains | Enriched | +0.2 |
| SINE elements | Depleted | -0.66 |
| LINE elements | Enriched | +0.4 |
This table summarizes the impact of genomic context on (+)-cis-anti-N2-BPDE-dG distribution, highlighting the interplay between DNA sequence, chromatin state, and adduct formation .
Mutagenic Consequences and Cancer Relevance
The persistence of (+)-cis-anti-N2-BPDE-dG in DNA correlates with its high mutagenicity. In vitro replication assays using human DNA polymerase η revealed error rates of 1.2 × 10⁻³ per adduct—10-fold higher than trans adducts . These errors predominantly manifest as G→T transversions, a mutation prevalent in TP53 tumors from smokers . Structural analyses attribute this to the adduct’s ability to stabilize adenine misincorporation via π-stacking interactions between the pyrenyl moiety and incoming dATP .
Notably, clustered adducts—where (+)-cis-anti-N2-BPDE-dG occurs near other lesions—are frequently bypassed by base excision repair (BER), leading to persistent mutagenic hotspots . This "repair skipping" phenomenon exacerbates genomic instability, particularly in oncogenes like KRAS and tumor suppressors such as CDKN2A .
Analytical Methods and Research Applications
Advanced techniques have been developed to detect and quantify (+)-cis-anti-N2-BPDE-dG:
-
32P-postlabeling: Achieves sensitivity of 1 adduct per 10¹⁰ nucleotides, enabling detection in human tissues .
-
LC-MS/MS: Quantifies adducts at levels as low as 0.1 fmol/mg DNA, with isomer resolution via chiral columns .
-
Fluorescence spectroscopy: FLN and time-resolved methods distinguish adduct conformations in intact DNA .
These methods underpin the compound’s use as a biomarker in molecular epidemiology. For example, cohort studies have linked urinary (+)-cis-anti-N2-BPDE-dG levels to lung cancer risk in smokers (OR = 2.4, 95% CI: 1.7–3.3) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume